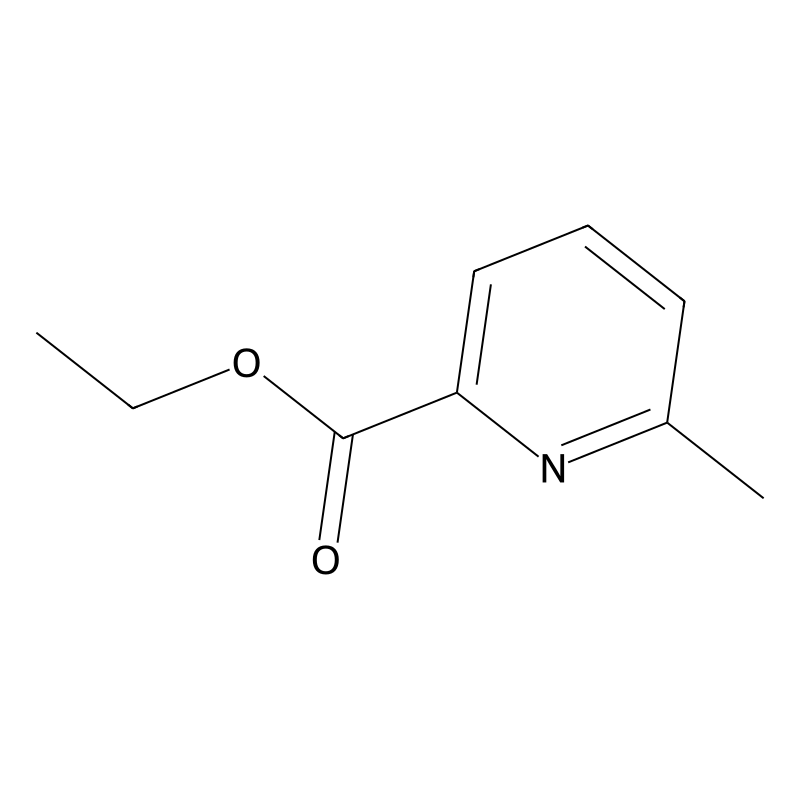Ethyl 6-methylpyridine-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 6-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C₉H₁₁NO₂ and a CAS number of 39640-51-2. It is classified as a pyridine derivative, specifically an ester formed from 6-methyl-2-pyridinecarboxylic acid and ethanol. The structure features a pyridine ring with a methyl group at the 6-position and a carboxylate ester functional group at the 2-position. This compound is known for its potential applications in organic synthesis and medicinal chemistry due to its unique structural characteristics and reactivity profiles .
The mechanism of action of ethyl nicotinate as a potential prodrug for nicotinic acid is still under investigation. However, it is believed that after administration, ethyl nicotinate undergoes hydrolysis in the body, releasing nicotinic acid which can then be incorporated into cellular processes [].
Ethyl nicotinate is generally considered to have low to moderate toxicity []. However, it can cause skin irritation and may be harmful if inhaled or ingested. It is also a flammable liquid.
- Safety precautions include wearing appropriate personal protective equipment (PPE) when handling the compound and working in a well-ventilated area.
Synthesis of Functional Molecules:
Ethyl 6-methylpyridine-2-carboxylate serves as a valuable building block in the synthesis of various functional molecules due to the presence of both the ester and pyridine functionalities. Studies have employed this compound for the preparation of diverse heterocyclic scaffolds, including fused pyridines, [1] triazoles, [2] and thiadiazoles, [3] which hold potential applications in medicinal chemistry and materials science.
Reference List:
- Yang, B., Yu, S., & Zhou, J. (2016). Synthesis of Novel Fused Pyridine Derivatives Containing a 1,2,3-Triazole Moiety and Evaluation of Their Antibacterial Activities. Molecules, 21(12), 1674.
- Jin, T., Li, G., & Liu, X. (2012). Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives Containing a Pyridine Moiety. Molecules, 17(2), 1713-1722.
- Boghaei, D. D., Rahimizadeh, M., & Forouhandeh, H. (2015). Synthesis and Antibacterial Activity of Novel 1,3,4-Thiadiazole Derivatives Containing a Pyridine Moiety. **Archiv der Pharmazie (Weinheim an der Bergstrasse, Germany)*/, 348(10), 806-812.
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 6-methyl-2-pyridinecarboxylic acid and ethanol.
- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other functional groups, depending on the reagents used.
- Alkylation: It can undergo alkylation reactions at the nitrogen atom of the pyridine ring, leading to more complex derivatives .
Studies indicate that ethyl 6-methylpyridine-2-carboxylate exhibits various biological activities. It has been noted for its potential antimicrobial properties, which may be attributed to the presence of the pyridine ring. Additionally, some derivatives of pyridine compounds are known to exhibit anti-inflammatory and analgesic effects, suggesting that ethyl 6-methylpyridine-2-carboxylate may also possess similar bioactivity .
The synthesis of ethyl 6-methylpyridine-2-carboxylate typically involves the following methods:
- Esterification: The most common method involves reacting 6-methyl-2-pyridinecarboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. This reaction yields ethyl 6-methylpyridine-2-carboxylate and water.text
C₆H₇NO₂ + C₂H₅OH → C₉H₁₁NO₂ + H₂O - Direct Alkylation: Another method includes the alkylation of a suitable pyridine derivative using ethyl halides under basic conditions, although this method may lead to lower yields due to side reactions .
Ethyl 6-methylpyridine-2-carboxylate has several applications in various fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Flavoring Agents: Due to its aromatic properties, it may be used as a flavoring or fragrance component in food products and cosmetics.
- Research: It is utilized in studies exploring the reactivity of pyridine derivatives and their biological activities .
Interaction studies involving ethyl 6-methylpyridine-2-carboxylate have primarily focused on its binding affinity with various biological targets. Research suggests that it may interact with enzymes or receptors relevant to inflammatory pathways, which could be beneficial for developing new therapeutic agents. Further studies are needed to elucidate specific interactions and mechanisms of action .
Ethyl 6-methylpyridine-2-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl pyridine-2-acetate | Pyridine ring with an acetoxy group | More reactive due to the presence of acetoxy |
| Ethyl 3-methylpyridine-2-carboxylate | Methyl group at the 3-position | Different biological activity profile |
| Ethyl 4-methylpyridine-2-carboxylate | Methyl group at the 4-position | Potentially different pharmacological properties |
Ethyl 6-methylpyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity compared to these similar compounds .
| Synthetic Method | Temperature Range (°C) | Reaction Time | Average Yield (%) | Selectivity | Environmental Impact | Scalability |
|---|---|---|---|---|---|---|
| Classical Esterification | 80-100 | 18-24 h | 72 | High | Moderate | Excellent |
| Microwave-Assisted | 60-150 | 5-15 min | 78 | High | Low | Good |
| Palladium-Catalyzed | 25-120 | 8-24 h | 67 | Moderate | Low | Moderate |
| Enzymatic Esterification | 45-60 | 24-60 h | 78 | Very High | Very Low | Good |
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








